2-Amino-2-(5-methoxypyridin-2-yl)ethan-1-ol
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Overview
Description
2-Amino-2-(5-methoxypyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol This compound features a pyridine ring substituted with a methoxy group at the 5-position and an aminoethanol moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-methoxypyridin-2-yl)ethan-1-ol typically involves the reaction of 5-methoxypyridine-2-carbaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-methoxypyridin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The aminoethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-Amino-2-(5-methoxypyridin-2-yl)ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: The compound is utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-methoxypyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural modifications. The presence of the aminoethanol moiety allows it to form hydrogen bonds and interact with active sites of enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(5-methoxypyridin-3-yl)ethan-1-ol: Similar structure with the methoxy group at the 3-position.
2-(5-Methoxypyridin-2-yl)ethanamine: Lacks the hydroxyl group on the ethanamine moiety.
2-(2-Methoxypyrimidin-5-yl)ethan-1-ol: Contains a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-Amino-2-(5-methoxypyridin-2-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring and the presence of both amino and hydroxyl functional groups.
Properties
Molecular Formula |
C8H12N2O2 |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-amino-2-(5-methoxypyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H12N2O2/c1-12-6-2-3-8(10-4-6)7(9)5-11/h2-4,7,11H,5,9H2,1H3 |
InChI Key |
RDXAFALJNSJXFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1)C(CO)N |
Origin of Product |
United States |
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